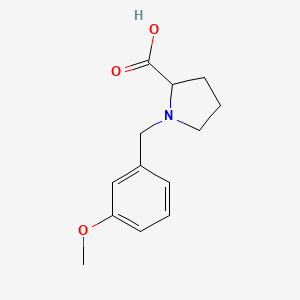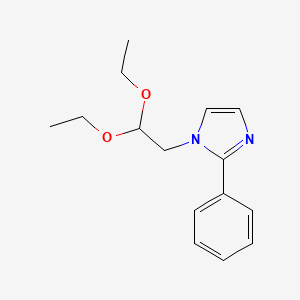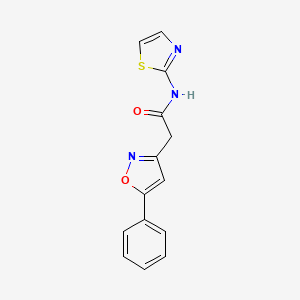
1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid" is a derivative of pyrrolidine carboxylic acid, which is a class of compounds that have been studied for various biological activities. The methoxy-benzyl group attached to the pyrrolidine ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related pyrrolidine carboxylic acid derivatives has been reported in the literature. For instance, compounds with antiinflammatory and analgesic activities, such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and evaluated for their biological activities . Similarly, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid via reaction with 2,3-diaminopyridine has been described, showcasing the functionalization reactions of carboxylic acids and acid chlorides .
Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylic acid derivatives can be determined using X-ray diffraction, as demonstrated by the analysis of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The study revealed the crystal structure, including the angles and planes formed by different groups attached to the pyrrolidine ring. Similarly, the conformation of the nootropic agents 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933) has been determined by X-ray analysis, providing insights into the conformational features of the molecule .
Chemical Reactions Analysis
Pyrrolidine carboxylic acid derivatives can undergo various chemical reactions. For example, the reaction of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen can yield peroxidic intermediates, which can further react with nucleophiles to produce substituted pyrroles . The synthesis of novel antitumor agents, such as 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid amides, also involves the formation of cyclic alkenyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxylic acid derivatives can be influenced by their molecular structure. For instance, the crystal structure of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid shows that the pyrrolidine ring adopts an envelope conformation, and the intermolecular hydrogen bonds contribute to the crystal packing . Theoretical calculations, such as density functional theory and semi-empirical methods, can be used to predict the stability and reactivity of these compounds .
Case Studies
Several case studies have been reported where pyrrolidine carboxylic acid derivatives have been evaluated for their biological activities. For example, the benzoylpyrrolopyrrolecarboxylic acids have been studied for their analgesic and antiinflammatory potencies, with extensive quantitative structure-activity relationship (QSAR) studies being conducted . Additionally, the synthesis of pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives has been explored, which could have implications for the development of new pharmaceuticals .
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its functional groups .
Mode of Action
The compound contains a benzylic position, which is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The compound’s structure suggests that it may be involved in pathways related to the metabolism of aromatic compounds .
Result of Action
The compound’s potential interactions with proteins or enzymes could result in changes to cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-11-5-2-4-10(8-11)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVWJLAMGCSUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)


![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)
![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)


